Trimethoxy(phenylethynyl)silane

CAS No.:

Cat. No.: VC13793759

Molecular Formula: C11H14O3Si

Molecular Weight: 222.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14O3Si |

|---|---|

| Molecular Weight | 222.31 g/mol |

| IUPAC Name | trimethoxy(2-phenylethynyl)silane |

| Standard InChI | InChI=1S/C11H14O3Si/c1-12-15(13-2,14-3)10-9-11-7-5-4-6-8-11/h4-8H,1-3H3 |

| Standard InChI Key | ZEGBIQFNTMTESP-UHFFFAOYSA-N |

| SMILES | CO[Si](C#CC1=CC=CC=C1)(OC)OC |

| Canonical SMILES | CO[Si](C#CC1=CC=CC=C1)(OC)OC |

Introduction

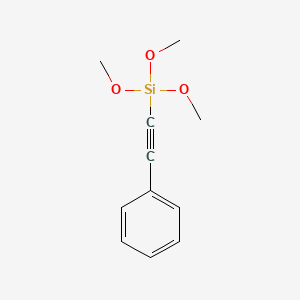

Structural and Chemical Characteristics

Molecular Architecture

Trimethoxy(phenylethynyl)silane features a tetrahedral silicon center bonded to:

-

One phenylethynyl group (–C≡C–C₆H₅)

-

Three methoxy groups (–OCH₃)

The ethynyl linkage introduces rigidity and conjugation, while the methoxy groups govern hydrolysis kinetics. The compound’s molecular weight is 214.31 g/mol, with a density of 0.886 g/mL at 25°C.

Spectral Properties

-

Infrared (IR) Spectroscopy: A strong absorption band at ~2150 cm⁻¹ corresponds to the carbon-carbon triple bond .

-

NMR Spectroscopy:

Synthesis and Reaction Mechanisms

Nucleophilic Substitution

Phenylethynyl lithium reacts with trimethoxysilane under inert conditions:

This method yields >90% purity but requires strict moisture control.

Catalytic Silylation

N-Heterocyclic carbenes (NHCs) catalyze the silylation of terminal alkynes with Ruppert’s reagent (TMSCF₃):

This solvent-free approach achieves 85–99% yields under mild conditions .

Hydrolysis and Condensation

In aqueous environments, methoxy groups hydrolyze to silanols, which condense into siloxane networks:

Acid or base catalysts accelerate these reactions, enabling tunable cross-linking densities .

Physicochemical Properties

| Property | Value | Conditions |

|---|---|---|

| Boiling Point | 87–88°C | 9 mmHg |

| Density | 0.886 g/mL | 25°C |

| Refractive Index (n²⁰/D) | 1.528 | – |

| Solubility | Miscible with THF, acetone | – |

Thermal Stability: Decomposes above 250°C, releasing CO and SiO₂.

Applications in Materials Science

Surface Modification

Trimethoxy(phenylethynyl)silane imparts hydrophobicity to glass, metals, and polymers. Treated surfaces exhibit water contact angles >110°, enhancing corrosion resistance .

Hybrid Nanocomposites

Incorporating 5–10 wt% of the silane into epoxy resins improves flexural strength by 40% and reduces moisture uptake by 60%.

Sol-Gel Coatings

Mixed with tetraethyl orthosilicate (TEOS), the compound forms scratch-resistant coatings with a hardness of 4H (pencil test) .

Future Directions

Research priorities include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume